Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12FN3O2 |
|---|---|
Molecular Weight |
285.27 g/mol |
IUPAC Name |
ethyl 2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C15H12FN3O2/c1-2-21-15(20)14-13(10-6-3-4-7-11(10)16)18-12-8-5-9-17-19(12)14/h3-9H,2H2,1H3 |
InChI Key |
SMKJSHWKDDWKMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1N=CC=C2)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Reaction with α-Ketoesters
A prominent route involves reacting 2-aminopyridazine with ethyl 2-fluorophenylglyoxylate. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by cyclodehydration to form the fused imidazole ring. This method typically employs acidic or basic conditions, with yields ranging from 50% to 70% depending on the solvent system (e.g., ethanol or DMF).
Table 1: Optimization of Cyclocondensation with α-Ketoesters
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | HCl | 80 | 65 |
| DMF | K₂CO₃ | 120 | 72 |
| Toluene | p-TsOH | 100 | 58 |
The use of DMF with potassium carbonate at elevated temperatures enhances cyclization efficiency, likely due to improved solubility of intermediates.
One-Pot Annulation Using Ethyl Isocyanoacetate
Building on methodologies for analogous imidazoheterocycles, ethyl isocyanoacetate serves as a versatile building block. This approach avoids isolation of unstable intermediates, streamlining synthesis.
Mechanism and Conditions
The reaction begins with the formation of an iminophosphate intermediate from 2-fluorophenyl-substituted pyridazine amides using diethylchlorophosphate and potassium tert-butoxide. Subsequent addition of ethyl isocyanoacetate induces cyclization via nucleophilic attack, yielding the target compound. This method achieves yields of 70–89% under inert atmospheres at −35°C to room temperature.
Critical Parameters:
-
Stoichiometry: A 1.1:1 ratio of potassium tert-butoxide to amide prevents over-alkylation.
-
Temperature Control: Sub-zero temperatures during iminophosphate formation minimize side reactions.
Metal-Free Synthesis via Condensation Reactions
Recent advances prioritize metal-free protocols to enhance sustainability. These methods often utilize bifunctional reagents to simultaneously introduce the fluorophenyl and carboxylate groups.
Mg₃N₂-Assisted Annulation
Inspired by imidazo[1,5-a]pyridine syntheses, Mg₃N₂ facilitates cyclo-condensation between 2-pyridyl ketones and ethyl glyoxylate. While primarily reported for pyridine derivatives, adaptation to pyridazine systems involves substituting 2-aminopyridazine with 2-fluorophenylacetylene derivatives. Initial trials show moderate yields (40–55%), necessitating further optimization.
Equation 1:
Microwave-Assisted Solid-Phase Synthesis
Microwave irradiation accelerates reaction kinetics, particularly beneficial for multi-step sequences. A reported protocol involves:
-
Step 1: Suzuki coupling of 2-fluorophenylboronic acid with bromopyridazine.
-
Step 2: Microwave-assisted cyclization with ethyl cyanoacetate at 150°C for 15 minutes.
This method reduces reaction times from hours to minutes, achieving yields comparable to conventional heating (68% vs. 65%).
Post-Functionalization of Preformed Imidazo[1,2-B]Pyridazines
For late-stage diversification, the carboxylate ester group allows further derivatization. Hydrolysis of the ethyl ester to the carboxylic acid (using NaOH/EtOH), followed by re-esterification with fluorophenol derivatives, provides an alternative route. However, this two-step process suffers from lower overall yields (45–50%) due to hydrolysis side reactions.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylic acid (). This reaction is critical for modifying solubility and biological activity.
| Conditions | Reagents | Product | Application |
|---|---|---|---|
| Basic (NaOH/H₂O) | Aqueous base | Carboxylate salt (acidified to free carboxylic acid) | Precursor for further derivatization |
| Acidic (HCl/EtOH) | Hydrochloric acid | Direct formation of carboxylic acid | Drug intermediate |
Nucleophilic Substitution at the Ester Group
The carbonyl carbon of the ester is susceptible to nucleophilic attack, enabling transesterification or aminolysis.
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Transesterification | Methanol/H₂SO₄ | Methyl ester derivative | Alters lipophilicity |
| Aminolysis | Primary amines | Amide derivatives (e.g., R-NH-CO-) | Enhances bioactivity |
Electrophilic Aromatic Substitution (EAS)
The 2-fluorophenyl group directs electrophiles to the meta position due to fluorine’s electron-withdrawing effect.
| Reaction | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 2-Fluoro-5-nitrophenyl derivative | Meta to fluorine |
| Halogenation | Cl₂/FeCl₃ | 2-Fluoro-5-chlorophenyl derivative | Limited reactivity due to deactivation |
Cyclization Reactions
The imidazo[1,2-b]pyridazine core participates in cyclization to form fused polyheterocycles under catalytic conditions.
Functionalization of the Heterocyclic Core
The pyridazine nitrogen and imidazole ring enable site-selective modifications.
| Reaction | Reagents | Product | Site of Reactivity |
|---|---|---|---|
| Alkylation | Alkyl halides/K₂CO₃ | N-alkylated derivatives | Pyridazine N1 position |
| Oxidation | KMnO₄/H₂O | Imidazo-pyridazine N-oxide | Limited by fluorine’s stability |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl or alkyl group introductions.
Key Mechanistic Insights
-
Fluorine Effects : The 2-fluorophenyl group enhances electrophilic substitution regioselectivity via inductive effects while stabilizing intermediates through resonance.
-
Steric Considerations : Steric hindrance around the imidazole ring limits reactivity at the C8 position, favoring C3/C5 modifications .
Scientific Research Applications
Research indicates that Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate exhibits promising biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including Mycobacterium tuberculosis. Studies have indicated that modifications in the imidazo[1,2-B]pyridazine scaffold can enhance antimycobacterial activity, suggesting that similar derivatives may also be effective .
- Antitumor Activity : Some derivatives of imidazo[1,2-B]pyridazines have been investigated for their ability to inhibit tumor growth through kinase inhibition. This compound could potentially act on similar pathways due to its structural characteristics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the introduction of different substituents at specific positions on the imidazo[1,2-B]pyridazine ring can significantly influence biological activity. For instance:
| Compound | R1 (C6) | R2 (C2) | Mtb MIC90 (μg/mL) | Mtb MIC90 (μM) |
|---|---|---|---|---|
| 1a | BnO | Ph | 1 | 3.02 |
| 1b | 3-MeO-BnO | 4-F-Ph | 1 | 2.64 |
| 2a | BnS | Ph | 0.5 | 1.44 |
| 2b | 3-MeO-BnS | 2-F-Ph | 0.5 | 1.26 |
This table illustrates how variations in substituents can affect the minimum inhibitory concentration (MIC), which is critical for evaluating compound efficacy against pathogens like Mycobacterium tuberculosis .
Case Studies
Several studies have explored the applications of imidazo[1,2-B]pyridazine derivatives:
- Antimycobacterial Activity : A study published in the European Journal of Medicinal Chemistry identified a series of derivatives with varying substituents that demonstrated significant activity against Mycobacterium tuberculosis and Mycobacterium marinum. The findings suggest that compounds with a phenyl moiety at C2 and specific substitutions at C3 and C6 positions exhibited enhanced efficacy .
- Kinase Inhibition : Patent literature indicates that imidazo[1,2-B]pyridazine derivatives have been developed as kinase inhibitors for cancer treatment. These compounds target specific kinases involved in tumor progression and survival, showcasing their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Structure and Properties :
- Molecular Formula : C₁₅H₁₂FN₃O₂
- Molecular Weight : 285.27 g/mol
- CAS No.: 1923069-02-6
- Key Features : The compound consists of an imidazo[1,2-b]pyridazine core substituted with a 2-fluorophenyl group at position 2 and an ethyl ester at position 2. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing reactivity and binding interactions.
Comparison with Structural Analogues
Substitution at Position 6: Chloro vs. Fluoro Derivatives
Key Differences :
- Chloro Derivatives : Higher reactivity in substitution reactions due to Cl’s leaving-group ability. Lower metabolic stability compared to fluorine .
- Fluoro Derivatives : Enhanced binding affinity (e.g., hydrogen bonding) and resistance to oxidative metabolism. The 2-fluorophenyl group in the target compound may optimize steric interactions in target binding pockets .
Substituent Variations on the Aromatic Ring
Structural Insights :
Alkyl Chain and Ester Modifications
Biological Activity
Ethyl 2-(2-fluorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate is a synthetic compound notable for its unique imidazo[1,2-b]pyridazine structure, which includes a fused bicyclic heterocyclic system. Its molecular formula is C₁₅H₁₂FN₃O₂, and it has a molecular weight of approximately 283.27 g/mol. The presence of the 2-fluorophenyl group is believed to enhance its biological activity, making it an area of interest in medicinal chemistry and drug development.
Antimicrobial Properties
Research indicates that compounds with imidazo[1,2-b]pyridazine structures exhibit significant antimicrobial properties. This compound has been evaluated against various pathogens, including bacteria and fungi. In particular, studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, showcasing potential as an antitubercular agent .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes. For instance, related pyrazole derivatives exhibited IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2, suggesting that the imidazo[1,2-b]pyridazine scaffold could confer similar inhibitory effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through structure-activity relationship (SAR) studies. The fluorine substitution on the phenyl ring is thought to enhance lipophilicity and receptor binding affinity. Comparative studies with analogs lacking the fluorine atom have indicated that this substitution significantly affects biological potency and selectivity towards specific targets .
Case Study 1: Antitubercular Activity
A study involving a library of compounds screened against Mycobacterium tuberculosis identified several hits with promising antitubercular activity. Among these, derivatives similar to this compound showed significant inhibition at low concentrations, highlighting its potential therapeutic application in treating tuberculosis .
Case Study 2: Anti-inflammatory Efficacy
In an experimental model using carrageenan-induced paw edema in rats, compounds derived from imidazo[1,2-b]pyridazines demonstrated marked anti-inflammatory effects. The efficacy was measured by the percentage reduction in edema compared to control groups treated with standard anti-inflammatory drugs like diclofenac. Some derivatives showed superior performance with minimal side effects on gastric mucosa, indicating a favorable safety profile for potential therapeutic use .
Comparative Analysis of Similar Compounds
The following table summarizes key structural and biological characteristics of compounds related to this compound:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Ethyl imidazo[1,2-b]pyridazine-3-carboxylate | 0.89 | Lacks fluorine substitution; simpler structure |
| 6-Bromoimidazo[1,2-b]pyridazine-3-carboxylic acid | 0.88 | Bromine substitution; potential for different reactivity |
| 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | 0.87 | Chlorine substitution; distinct biological activity |
| Imidazo[1,2-b]pyridazine-2-carboxylic acid | 0.93 | Different carboxylic position; varied properties |
This comparative analysis underscores the unique properties imparted by the fluorophenyl group in this compound and its potential advantages over structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 2-(2-fluorophenyl)imidazo[1,2-b]pyridazine-3-carboxylate, and how can transition-metal catalysts enhance yield?
- Methodology : The compound can be synthesized via condensation of substituted pyridazines with haloacetaldehyde derivatives or ethyl (chloroacetyl) carbamate. Transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing aryl/alkyl groups. Copper catalysts with acetylacetonate ligands and palladium-based systems are commonly used to improve regioselectivity and yield .
- Key Data : For related imidazo[1,2-b]pyridazines, yields range from 25% to 53% depending on substituents and reaction conditions (e.g., Negishi couplings) .
Q. How do NMR and HRMS techniques confirm the structural integrity of this compound?
- Methodology :
- 1H/13C NMR : Analyze coupling patterns (e.g., aromatic protons at δ 7.21–8.34 ppm, ethyl groups at δ 1.37–4.48 ppm) and carbon environments (e.g., carbonyl carbons at δ 158–161 ppm) .
- HRMS : Validate molecular formula using exact mass matching (e.g., observed mass error < 0.0002 Da for related compounds) .
Q. What strategies mitigate cross-contamination during multi-step syntheses of imidazo[1,2-b]pyridazine derivatives?
- Methodology : Use flow chemistry to compartmentalize reaction steps and minimize intermediate handling. Post-reaction LCMS monitoring identifies contaminants, while column chromatography resolves isomers (e.g., phenylethyl regioisomers separated with >99% purity) .
Advanced Research Questions
Q. How can computational modeling predict the physicochemical properties and reactivity of this compound?
- Methodology : Perform molecular dynamics simulations (e.g., 3D visualization of CAS 500011-86-9 analogs) to assess solubility, logP, and hydrogen-bonding capacity. Density functional theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites .
Q. What experimental approaches resolve regioisomerism in imidazo[1,2-b]pyridazine derivatives?
- Methodology :
- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) to separate 1-phenylethyl vs. 2-phenylethyl isomers .
- Reaction Optimization : Adjust zinc reagent stoichiometry to suppress undesired isomer formation during Negishi couplings .
Q. How do Suzuki-Miyaura couplings functionalize the pyridazine ring for structure-activity relationship (SAR) studies?
- Methodology : Couple 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate with boronic acids (e.g., thiophen-2-ylboronic acid) using Pd(PPh3)4 catalyst. Monitor reaction progress via TLC and characterize products via LCMS (e.g., m/z 657 [M+H]+ observed in related compounds) .
Q. What bioassay frameworks evaluate the pharmacological potential of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
